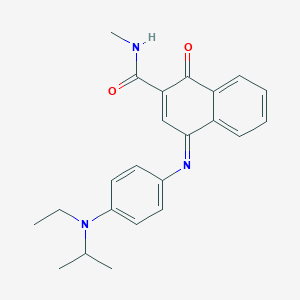

4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamid

Übersicht

Beschreibung

4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, sollen signifikante antivirale Eigenschaften aufweisen. So haben beispielsweise bestimmte Indolderivate eine hemmende Wirkung gegen das Influenzavirus A und andere Viren gezeigt . Dies deutet darauf hin, dass unsere Verbindung synthetisiert und auf ihre Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren getestet werden könnte, was möglicherweise zur Entwicklung neuer antiviraler Medikamente beitragen würde.

Entzündungshemmende Eigenschaften

Der Indol-Kern, der in vielen bioaktiven Verbindungen vorkommt, wurde mit entzündungshemmenden Wirkungen in Verbindung gebracht . Durch die Erforschung des entzündungshemmenden Potenzials dieser Verbindung könnten Forscher neue Behandlungen für chronisch-entzündliche Erkrankungen wie rheumatoide Arthritis oder entzündliche Darmerkrankungen entwickeln.

Antikrebsanwendungen

Verbindungen mit einer Indolbasis wurden auf ihre Antikrebsaktivität untersucht, wobei einige vielversprechend waren, die Replikation von Krebszellen zu hemmen . Die betreffende Verbindung könnte mit verschiedenen Substitutionen synthetisiert werden, um ihre Antikrebs-Eigenschaften zu verbessern, was möglicherweise zu neuartigen Chemotherapeutika führen würde.

Anti-HIV-Effekte

Indolderivate wurden auch auf ihre Anti-HIV-Aktivität untersucht, wobei einige Verbindungen die Replikation von HIV-1- und HIV-2-Stämmen in infizierten Zellen hemmen . Die Forschung zur Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte zu neuen Behandlungen für HIV/AIDS führen.

Antioxidative Fähigkeiten

Das Indol-Gerüst ist bekannt für seine antioxidative Aktivität, die für den Schutz von Zellen vor oxidativem Stress entscheidend ist . Diese Verbindung könnte auf ihr Potenzial untersucht werden, freie Radikale zu neutralisieren, wodurch Zellschäden und Alterung verhindert werden könnten.

Antibakterielle und Antituberkulose-Effekte

Indolderivate haben antibakterielle und antituberkulose Aktivitäten gezeigt, was sie im Kampf gegen bakterielle Infektionen und Tuberkulose wertvoll macht . Die Verbindung könnte modifiziert werden, um diese Eigenschaften zu verbessern, was einen neuen Weg zur Behandlung resistenter Bakterienstämme bieten würde.

Antidiabetisches Potenzial

Die Forschung hat gezeigt, dass Indolderivate antidiabetische Wirkungen haben können, die bei der Behandlung von Diabetes mellitus hilfreich sein könnten . Durch die Untersuchung der Fähigkeit der Verbindung, den Blutzuckerspiegel zu regulieren, könnte sie ein Kandidat für die Entwicklung neuer Antidiabetika sein.

Antimalaria- und Anticholinesterase-Aktivitäten

Schließlich wurden Indol-basierte Verbindungen zur Behandlung von Malaria und zur Behandlung von Erkrankungen im Zusammenhang mit der Dysfunktion von Cholinesterase-Enzymen eingesetzt . Die Verbindung könnte auf ihr Potenzial in diesen Bereichen untersucht werden, was möglicherweise zu neuen therapeutischen Optionen für diese Erkrankungen führen würde.

Eigenschaften

IUPAC Name |

4-[4-[ethyl(propan-2-yl)amino]phenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-5-26(15(2)3)17-12-10-16(11-13-17)25-21-14-20(23(28)24-4)22(27)19-9-7-6-8-18(19)21/h6-15H,5H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERSSZDQCEYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609389 | |

| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

161358-44-7 | |

| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![2-[3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B186430.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)

![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)